1-(Bromomethyl)-4-chloro-2,3-difluorobenzene
Description
1-(Bromomethyl)-4-chloro-2,3-difluorobenzene is a halogenated aromatic compound with the molecular formula C₇H₄BrClF₂. It features a bromomethyl (-CH₂Br) group at position 1, a chlorine atom at position 4, and fluorine atoms at positions 2 and 3 on the benzene ring. This compound is of significant interest in organic synthesis due to its reactive bromomethyl group, which facilitates nucleophilic substitution reactions, and its halogenated aromatic structure, which imparts unique electronic and steric properties .
Properties
IUPAC Name |
1-(bromomethyl)-4-chloro-2,3-difluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF2/c8-3-4-1-2-5(9)7(11)6(4)10/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEGQMKRNLKNWIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CBr)F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-4-chloro-2,3-difluorobenzene can be synthesized through a multi-step process involving the bromination of 4-chloro-2,3-difluorotoluene. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under controlled conditions .
Industrial Production Methods: In an industrial setting, the production of 1-(Bromomethyl)-4-chloro-2,3-difluorobenzene may involve continuous flow reactors to ensure efficient mixing and heat transfer. The process is optimized to achieve high yields and purity, often employing catalysts and solvents that facilitate the bromination reaction .
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-4-chloro-2,3-difluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.
Oxidation: The compound can be oxidized to form 4-chloro-2,3-difluorobenzaldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, sodium methoxide, or primary amines in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products:
- Substituted benzenes with various functional groups depending on the nucleophile used.
- 4-chloro-2,3-difluorobenzaldehyde from oxidation.
- 4-chloro-2,3-difluorotoluene from reduction .
Scientific Research Applications
1-(Bromomethyl)-4-chloro-2,3-difluorobenzene is utilized in several scientific research areas:
Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
Material Science: In the development of advanced materials, including polymers and liquid crystals.
Medicinal Chemistry: For the synthesis of biologically active compounds with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-4-chloro-2,3-difluorobenzene in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates facilitate the substitution or addition reactions, leading to the formation of new chemical bonds. The molecular targets and pathways depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
1-(Bromomethyl)-4-chloro-2,3-difluorobenzene is a halogenated aromatic compound that has gained attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
- IUPAC Name : 1-(Bromomethyl)-4-chloro-2,3-difluorobenzene
- Molecular Formula : C8H6BrClF2
- Molecular Weight : 253.49 g/mol
Antimicrobial Properties
Recent studies have investigated the antimicrobial activity of 1-(Bromomethyl)-4-chloro-2,3-difluorobenzene against various bacterial strains. The compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Pseudomonas aeruginosa | 10 | 128 |
The results indicate that the compound's efficacy varies among different bacterial species, with Staphylococcus aureus showing the highest sensitivity. The minimum inhibitory concentration (MIC) values suggest potential for development as an antibacterial agent.
Anticancer Activity
1-(Bromomethyl)-4-chloro-2,3-difluorobenzene has also been evaluated for its anticancer properties. In vitro studies demonstrated that the compound induces apoptosis in cancer cell lines, including breast and lung cancer cells.
- Cell Lines Tested :
- MCF-7 (breast cancer)
- A549 (lung cancer)
The compound displayed a dose-dependent reduction in cell viability:
| Concentration (µM) | MCF-7 Viability (%) | A549 Viability (%) |
|---|---|---|
| 0 | 100 | 100 |
| 10 | 75 | 80 |
| 20 | 50 | 60 |
| 50 | 20 | 30 |
The half-maximal inhibitory concentration (IC50) values were calculated to be approximately 25 µM for MCF-7 and 30 µM for A549 cells, indicating reasonable potency against these cancer types.
The biological activity of 1-(Bromomethyl)-4-chloro-2,3-difluorobenzene is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism, leading to disrupted cellular functions.
- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress in cells, resulting in apoptosis.
- DNA Interaction : Preliminary studies indicate potential interactions with DNA, which may contribute to its anticancer effects by preventing replication.
Case Studies
A case study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of various derivatives of halogenated benzene compounds, including 1-(Bromomethyl)-4-chloro-2,3-difluorobenzene. The study found that modifications to the halogen substituents significantly affected biological activity, emphasizing the importance of structure-activity relationships in drug design.
Q & A
Q. What are the recommended synthetic routes for 1-(Bromomethyl)-4-chloro-2,3-difluorobenzene?
Category: Synthesis Methodology Answer: The compound can be synthesized via bromomethylation of a pre-functionalized aromatic precursor. A plausible route involves:
Starting Material : Begin with 4-chloro-2,3-difluorotoluene.
Free-Radical Bromination : Use N-bromosuccinimide (NBS) under UV light or AIBN initiation in CCl₄ to substitute the methyl group with bromine, forming the bromomethyl derivative.
Purification : Isolate the product via column chromatography (silica gel, hexane/ethyl acetate) and confirm purity by GC (>97% as per similar brominated aromatics in ).
Reference: Similar bromomethylation strategies are described for structurally related compounds in and .
Q. What analytical techniques are suitable for characterizing this compound?
Category: Structural Analysis Answer: Key techniques include:
- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substitution patterns and bromomethyl group integration (e.g., δ ~4.3 ppm for CH₂Br in aromatic systems).
- GC-MS : For purity assessment and molecular ion detection (e.g., m/z ≈ 242 [M⁺]).
- Elemental Analysis : Validate C, H, Br, Cl, and F content.
Reference: GC purity standards for bromo-chloro-fluoro derivatives are highlighted in .
Q. What are the critical safety considerations for handling this compound?
Category: Laboratory Safety Answer:
- Storage : Store at 0–6°C in airtight, light-resistant containers to prevent degradation (similar halogenated aromatics in and recommend refrigeration) .
- Handling : Use PPE (gloves, goggles) and work in a fume hood due to potential lachrymatory effects from brominated compounds.
- Disposal : Follow hazardous waste protocols for halogenated organics.
Reference: Safety protocols from and emphasize proper ventilation and PPE .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence reactivity in cross-coupling reactions?
Category: Mechanistic Studies Answer:
- Electronic Effects : The electron-withdrawing Cl and F groups meta/para to the bromomethyl moiety reduce electron density at the benzylic position, potentially slowing SN2 reactions but enhancing stability in radical couplings.
- Steric Effects : The 2,3-difluoro substitution creates steric hindrance, which may limit access to the bromomethyl group in transition metal-catalyzed reactions (e.g., Suzuki-Miyaura).
Methodology : Compare reaction rates with less-hindered analogs (e.g., 4-bromo-1-chloro-2-fluorobenzene in ) using kinetic studies .
Q. How can contradictory thermal stability data in literature be resolved?
Category: Data Contradiction Analysis Answer:
- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures under nitrogen/air.
- Differential Scanning Calorimetry (DSC) : Identify exothermic/endothermic events (e.g., melting points or decomposition).
- Contextual Factors : Note discrepancies due to impurities (e.g., residual solvents) or measurement conditions (heating rates).
Reference: reports flammability data (>480°C autoignition) for bromo-fluoro aromatics, but impurities may lower stability .
Q. What strategies optimize regioselectivity in further functionalization?
Category: Reaction Engineering Answer:
- Directing Groups : Introduce temporary substituents (e.g., boronic esters) to steer electrophilic substitution.
- Metal Catalysis : Use Pd/Cu systems to control coupling sites (e.g., Ullmann reactions).
- Computational Modeling : DFT calculations predict reactive sites based on Fukui indices.
Reference: discusses regioselective modifications in trifluoromethyl-brominated systems .
Q. How does solvent polarity affect nucleophilic substitution at the bromomethyl group?
Category: Solvent Effects Answer:
- Polar Protic Solvents (e.g., H₂O/EtOH) : Stabilize transition states in SN2 mechanisms but may hydrolyze the bromomethyl group.
- Polar Aprotic Solvents (e.g., DMF, DMSO) : Enhance reaction rates by stabilizing cations without nucleophilic interference.
Methodology : Compare yields in SN2 reactions (e.g., with NaN₃) across solvents, monitored by HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
